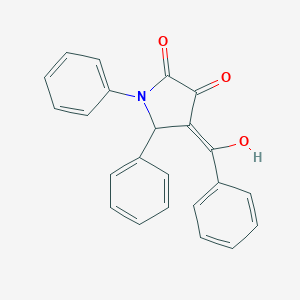
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BHDP, is a synthetic compound that has been widely used in scientific research due to its unique properties. BHDP is a member of the pyrrolone family and is commonly used as a starting material for the synthesis of various other compounds.
Mécanisme D'action
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. The compound binds to the active site of these enzymes and prevents them from functioning properly. 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to bind to DNA and RNA, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of various enzymes. 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to have antioxidant properties, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. The compound is also relatively inexpensive compared to other compounds with similar properties. However, 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of new drugs based on the structure of 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one. Another area of research is the study of the compound's anti-cancer properties and its potential use in cancer therapy. Additionally, the use of 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one as a fluorescent probe for the study of protein and DNA binding is an area of ongoing research.
Méthodes De Synthèse
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is synthesized using a multistep process that involves the reaction of 3,4-dihydroxybenzaldehyde with aniline to form a Schiff base. The Schiff base is then cyclized using acetic anhydride and a catalytic amount of p-toluenesulfonic acid to form 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one. The compound is then purified using column chromatography to obtain a high yield of pure 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one.
Applications De Recherche Scientifique
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been used in various scientific research applications, including the development of new drugs, the study of enzyme inhibition, and the synthesis of novel materials. The compound has shown promising results in the treatment of cancer, bacterial infections, and Alzheimer's disease. 4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has also been used as a fluorescent probe to study the binding of proteins and DNA.
Propriétés
Nom du produit |
4-benzoyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C23H17NO3 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(4Z)-4-[hydroxy(phenyl)methylidene]-1,5-diphenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H17NO3/c25-21(17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)24(23(27)22(19)26)18-14-8-3-9-15-18/h1-15,20,25H/b21-19- |
Clé InChI |
UQBGJFLODCDKNC-VZCXRCSSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Bromo-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B274082.png)
![N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide](/img/structure/B274085.png)
![(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274086.png)

![N'-[(E)-(5-bromo-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyridine-4-carbohydrazide](/img/structure/B274091.png)

![(NE)-N-[1-(1-methylindol-3-yl)-2-phenylethylidene]hydroxylamine](/img/structure/B274096.png)
![4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide](/img/structure/B274099.png)
![3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide](/img/structure/B274100.png)




![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B274120.png)